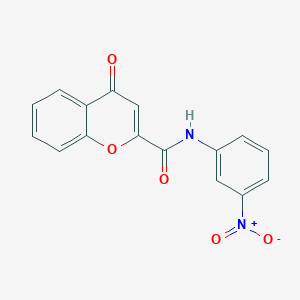

N-(3-硝基苯基)-4-氧代喹喔啉-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

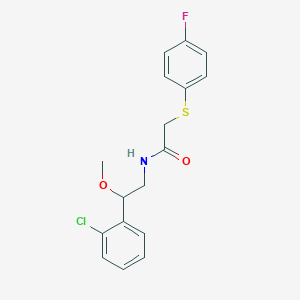

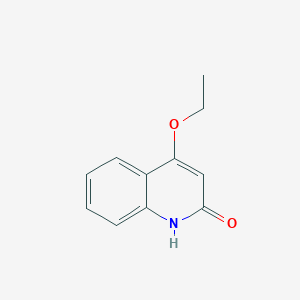

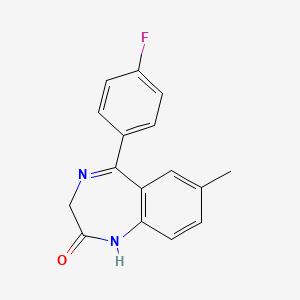

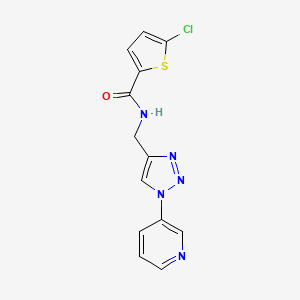

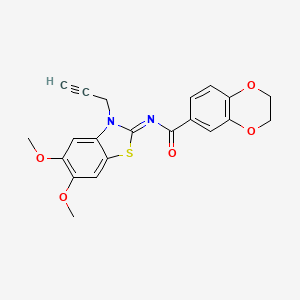

“N-(3-nitrophenyl)-4-oxochromene-2-carboxamide” is a complex organic compound. It contains a nitrophenyl group (a benzene ring with a nitro group), a 4-oxochromene group (a heterocyclic compound containing a benzene ring fused to a pyran ring with a ketone group), and a carboxamide group (derived from a carboxylic acid where the -OH group is replaced by an -NH2 group) .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each requiring specific reagents and conditions. Unfortunately, without specific literature or experimental data, it’s challenging to propose a detailed synthesis pathway .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the nitrophenyl, 4-oxochromene, and carboxamide functional groups. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The nitro group is electron-withdrawing and could potentially undergo reduction reactions. The carboxamide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group could increase the compound’s polarity, affecting its solubility in different solvents .科学研究应用

合成方法

已经开发出一种新颖的一锅式合成方法,通过经典的 Meinwald 重排和新的重排序列,从 3-(2-硝基芳基)环氧乙烷-2-羧酰胺中制备 N1-(2-羧基芳基)-N2-(芳基或 H) 草酰胺。此方法操作简单且收率高,为苯胺酸衍生物和草酰胺提供了有用的配方 (Mamedov 等人,2016)。

腐蚀抑制

已经研究了 N-苯基苯甲酰胺衍生物(包括带有硝基取代基的衍生物)在酸性环境中对低碳钢的腐蚀抑制效果。硝基取代基的存在会影响抑制行为,实验和计算研究支持了它们作为阴极型腐蚀抑制剂的作用 (Mishra 等人,2018)。

催化

烷基腈的水解成羧酰胺由一个由 ZnX(2)/酮肟组成的创新体系催化。此方法对环境友好,为腈转化为酰胺提供了一条新途径,在各种合成途径中具有潜在应用 (Kopylovich 等人,2002)。

传感应用

N-硝基苯基苯甲酰胺衍生物已被开发为水性环境中氰化物的化学传感器,利用了氰化物对酰基羰基碳的强亲和力。这些化合物对 CN− 表现出很高的选择性,使其适用于监测水性样品中的 CN− 浓度 (Sun、Wang 和 Guo,2009)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N-(3-nitrophenyl)-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O5/c19-13-9-15(23-14-7-2-1-6-12(13)14)16(20)17-10-4-3-5-11(8-10)18(21)22/h1-9H,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SINQWTAMLFQBJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Methylamino)methyl]benzamide hydrochloride](/img/structure/B2762754.png)

![(2R)-N-{[2-chloro-3-(trifluoromethyl)phenyl]methyl}-1-methyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B2762762.png)

![(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2762764.png)

![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2762766.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2762768.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(quinolin-8-yloxy)piperidin-1-yl)methanone](/img/structure/B2762770.png)

![5-((4-(4-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2762772.png)